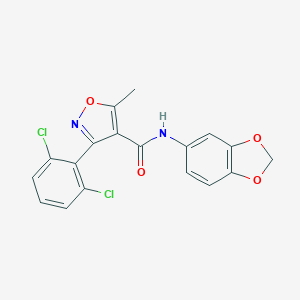

N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide is a complex organic compound that features a benzodioxole ring, a dichlorophenyl group, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 2,6-dichlorobenzaldehyde, and 5-methylisoxazole.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.

Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the dichlorophenyl group, potentially using reagents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Material Science: Used in the development of novel polymers and materials with specific electronic properties.

Biology

Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions due to its structural complexity.

Drug Development: Investigated for its potential as a pharmacophore in designing new therapeutic agents.

Medicine

Pharmacology: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

Diagnostics: Used in the development of diagnostic tools and imaging agents.

Industry

Manufacturing: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to:

Bind to Active Sites: Inhibit or activate enzymes by fitting into their active sites.

Modulate Pathways: Affect signaling pathways by interacting with receptors or other proteins.

Induce Conformational Changes: Alter the shape and function of target molecules, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(1,3-benzodioxol-5-yl)-3-phenyl-5-methyl-4-isoxazolecarboxamide: Lacks the dichlorophenyl group, which may affect its reactivity and biological activity.

N-(1,3-benzodioxol-5-yl)-3-(2,6-difluorophenyl)-5-methyl-4-isoxazolecarboxamide: Contains fluorine atoms instead of chlorine, potentially altering its chemical properties and interactions.

Uniqueness

Structural Complexity: The presence of both benzodioxole and dichlorophenyl groups provides unique reactivity and interaction profiles.

Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable tool in synthetic chemistry and drug development.

This detailed overview highlights the significance and potential applications of N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide in multiple scientific and industrial fields

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as compound Y206-7659, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H12Cl2N2O4 with a molecular weight of 372.20 g/mol. The compound features a benzodioxole moiety which is often associated with various pharmacological activities. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 372.20 g/mol |

| LogP (Partition Coefficient) | 4.090 |

| Water Solubility (LogSw) | -4.20 |

| Polar Surface Area | 40.232 Ų |

| pKa | 10.79 (acidic) |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzodioxole have shown efficacy against various cancer cell lines with IC50 values ranging from 26 to 65 µM in vitro . The mechanism of action often involves the inhibition of specific kinases critical for cancer cell proliferation.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit α-amylase, an enzyme linked to carbohydrate metabolism and diabetes management. In vitro studies have demonstrated potent α-amylase inhibition with IC50 values reported at approximately 0.68 µM for related compounds . Such activity suggests potential applications in managing hyperglycemia.

Pharmacokinetics and Selectivity

The pharmacokinetic profile of related compounds indicates good absorption and bioavailability, with a half-life suitable for therapeutic applications. Selectivity towards specific targets, such as Src family kinases (SFKs), has been noted in similar derivatives, enhancing their potential as targeted cancer therapies .

Study on Antidiabetic Effects

A notable study involved the evaluation of a benzodioxole derivative in a streptozotocin-induced diabetic mice model. The compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses, indicating its potential as an antidiabetic agent .

Cancer Cell Line Testing

In another investigation focusing on anticancer efficacy, the compound was tested across multiple cancer cell lines. Results showed that it effectively inhibited cell growth while exhibiting minimal cytotoxicity towards normal cells, highlighting its safety profile .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O4/c1-9-15(17(22-26-9)16-11(19)3-2-4-12(16)20)18(23)21-10-5-6-13-14(7-10)25-8-24-13/h2-7H,8H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPGSHJEQJSHAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.